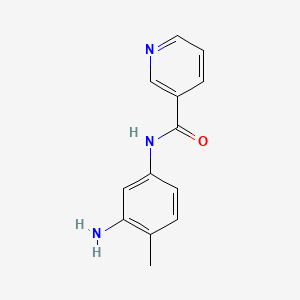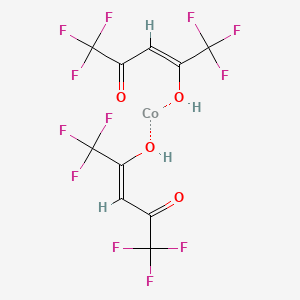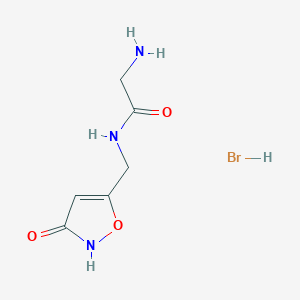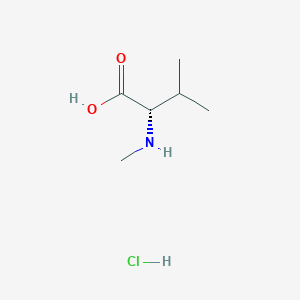
N-Me-Val-OH.HCl
概要
説明
N-Methyl-L-valine hydrochloride, also known as N-Me-Val-OH.HCl, is a derivative of the amino acid valine. It is characterized by the presence of a methyl group attached to the nitrogen atom of the valine molecule, forming a hydrochloride salt. This compound is commonly used in peptide synthesis and as a building block in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
N-Methyl-L-valine hydrochloride can be synthesized through the methylation of L-valine. The process typically involves the reaction of L-valine with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of N-Methyl-L-valine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired quality.
化学反応の分析
Types of Reactions
N-Methyl-L-valine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The methyl group on the nitrogen can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or other atoms in the molecule.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amino acid and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Various substituted derivatives of N-Methyl-L-valine.
Oxidation: Oxidized forms of the compound, potentially forming N-oxide derivatives.
Reduction: Reduced forms, possibly leading to the formation of secondary amines.
Hydrolysis: Free N-Methyl-L-valine and hydrochloric acid.
科学的研究の応用
N-Methyl-L-valine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in studies involving protein structure and function, as it can be incorporated into peptides and proteins.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of N-Methyl-L-valine hydrochloride depends on its specific application. In peptide synthesis, it acts as a protected amino acid, allowing for the selective formation of peptide bonds. The methyl group on the nitrogen provides steric hindrance, influencing the reactivity and selectivity of the compound in various chemical reactions. The hydrochloride salt form enhances its solubility and stability in aqueous solutions.
類似化合物との比較
Similar Compounds
- N-Methyl-L-alanine hydrochloride
- N-Methyl-L-leucine hydrochloride
- N-Methyl-L-isoleucine hydrochloride
Uniqueness
N-Methyl-L-valine hydrochloride is unique due to the presence of the valine side chain, which imparts specific steric and electronic properties. Compared to other N-methylated amino acids, it offers distinct reactivity and selectivity in chemical reactions, making it valuable in peptide synthesis and other applications.
特性
IUPAC Name |
(2S)-3-methyl-2-(methylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(7-3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAKGSVMNLYWAQ-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


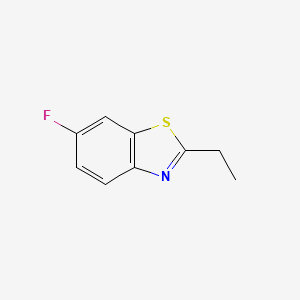
![2-[1,4]Diazepan-1-yl-cyclohepta-2,4,6-trienone hydrochloride](/img/structure/B1644296.png)
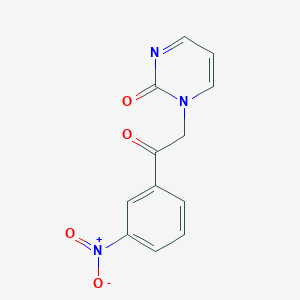
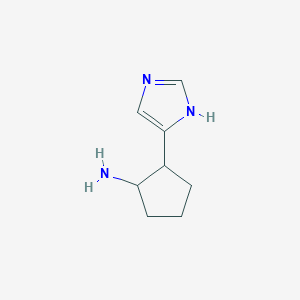
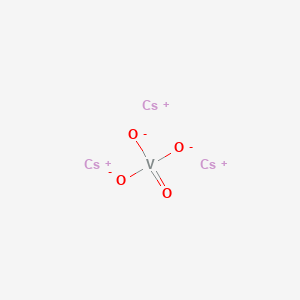
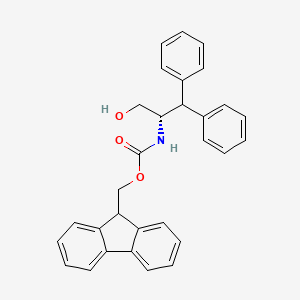

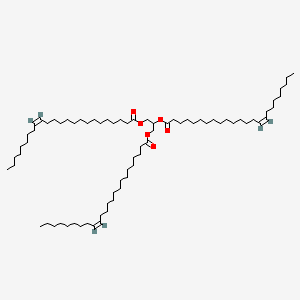
![1-[(4-Bromophenyl)methyl]-1H-indazol-5-amine](/img/structure/B1644320.png)

